molecular formula C20H24N4O B12186482 N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide

Cat. No.: B12186482
M. Wt: 336.4 g/mol
InChI Key: BAKGESHUWOYXOO-UHFFFAOYSA-N
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Description

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. These compounds are known for their versatile biological activities and are widely used in medicinal chemistry .

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide

InChI

InChI=1S/C20H24N4O/c1-15(2)14-17(20-23-22-18-10-6-7-13-24(18)20)21-19(25)12-11-16-8-4-3-5-9-16/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,21,25)

InChI Key

BAKGESHUWOYXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide typically involves the formation of the triazole ring followed by the attachment of the butyl and phenylpropanamide groups. One common method involves the use of aromatic nucleophilic substitution reactions. For example, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with appropriate amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in DMF can be stirred overnight to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents like DMF, DMSO, or acetonitrile, and may require heating or stirring for extended periods .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, as an anticancer agent, it may intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole moiety.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant containing a triazole nucleus.

    Nefazodone: An antidepressant with a triazole moiety.

Uniqueness

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is unique due to its specific combination of the triazole ring with the butyl and phenylpropanamide groups. This unique structure imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Biological Activity

N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridine moiety linked to a butyl chain and a phenylpropanamide group. Its molecular formula is C20H24N4C_{20}H_{24}N_4 with a molecular weight of approximately 348.43 g/mol. The presence of heterocyclic rings enhances its biological activity by facilitating interactions with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those associated with parasitic infections such as malaria.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurological pathways and potentially providing anxiolytic or antipsychotic effects.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimalarial Activity

A study demonstrated that compounds related to the triazolo-pyridine scaffold show promising antimalarial properties. For instance, derivatives with similar structures were evaluated against Plasmodium falciparum, revealing inhibitory concentrations (IC50) as low as 2.24 μM for certain analogs . The mechanism involves inhibition of falcipain-2, a crucial cysteine protease in the parasite's life cycle.

Antimicrobial Properties

The compound has been reported to possess antimicrobial activity against various bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Antimalarial Studies : A series of triazolo-pyridine sulfonamides were synthesized and tested for their antimalarial activity. Compounds with structural similarities to this compound showed significant inhibition of falcipain-2 activity .
  • Antimicrobial Testing : Research conducted on various derivatives indicated that modifications in the side chains could enhance antimicrobial efficacy against resistant strains of bacteria.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimalarialIC50 = 2.24 μM against P. falciparum
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokinesPreliminary findings

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